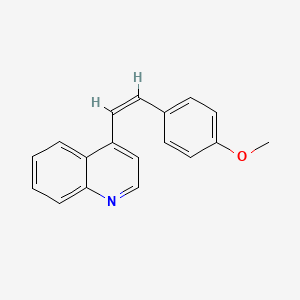
(Z)-4-(4-Methoxystyryl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(4-Methoxystyryl)quinoline is a compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-Methoxystyryl)quinoline typically involves the condensation of 4-methoxybenzaldehyde with 4-quinolinecarboxaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde groups react with a base, such as piperidine or pyridine, to form the desired styrylquinoline product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-(4-Methoxystyryl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethylquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-(4-Methoxystyryl)quinoline is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as an anti-cholinesterase agent. It has shown promise in inhibiting cholinesterase enzymes, which are targets for the treatment of neurodegenerative diseases such as Alzheimer’s .
Medicine
In medicinal chemistry, this compound derivatives have been explored for their potential as anticancer agents. Their ability to interact with DNA and inhibit cell proliferation makes them candidates for further drug development .
Industry
In the industrial sector, this compound is used in the development of fluorescent materials and organic sensitizers for solar cell applications. Its photophysical properties make it suitable for use in optoelectronic devices .
Mécanisme D'action
The mechanism of action of (Z)-4-(4-Methoxystyryl)quinoline involves its interaction with specific molecular targets. For example, as an anti-cholinesterase agent, it binds to the active site of cholinesterase enzymes, inhibiting their activity and preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Styrylquinoline: Lacks the methoxy group, which affects its reactivity and biological activity.
4-(4-Methoxystyryl)quinoxaline: Similar structure but with a quinoxaline core instead of quinoline.
4-(4-Methoxystyryl)isoquinoline: Isoquinoline core, which alters its chemical properties and applications.
Uniqueness
(Z)-4-(4-Methoxystyryl)quinoline is unique due to the presence of the methoxy group on the styryl moiety, which enhances its electron-donating properties and affects its reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C18H15NO |
|---|---|
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
4-[(Z)-2-(4-methoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H15NO/c1-20-16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3/b9-6- |
Clé InChI |
WWQSNGMSYOYSOC-TWGQIWQCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C\C2=CC=NC3=CC=CC=C23 |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)
![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)
![5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B11853824.png)






![S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate](/img/structure/B11853865.png)


